6-Tert-butyl-2-[(oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-Tert-butyl-2-[(oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazinone core with a tert-butyl group and an oxolan-3-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-[(oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the Oxolan-3-ylmethyl Group: The oxolan-3-ylmethyl group can be attached through nucleophilic substitution reactions, where the pyridazinone derivative reacts with oxolan-3-ylmethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-2-[(oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the pyridazinone ring can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halides, nucleophiles, electrophiles, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Tert-butyl-2-[(oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can serve as a probe or ligand in biological assays to study enzyme activity, protein interactions, or cellular processes.
Industrial Applications: It can be employed in the development of new catalysts, coatings, or other industrial products.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-[(oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of enzymatic activity, receptor agonism or antagonism, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydropyridazin-3-one Derivatives: Compounds with similar pyridazinone cores but different substituents.
Tert-butyl Substituted Compounds: Compounds with tert-butyl groups attached to different heterocyclic cores.
Oxolan-3-ylmethyl Substituted Compounds: Compounds with oxolan-3-ylmethyl groups attached to various heterocyclic systems.
Uniqueness
6-Tert-butyl-2-[(oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability. The oxolan-3-ylmethyl group introduces additional functionalization, enabling diverse chemical modifications and interactions.
Properties
IUPAC Name |
6-tert-butyl-2-(oxolan-3-ylmethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)11-4-5-12(16)15(14-11)8-10-6-7-17-9-10/h4-5,10H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQVSCSHEAFKME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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